(R)-(+)-Methylsuccinic acid
Overview
Description
Synthesis Analysis
The synthesis of (R)-(+)-Methylsuccinic acid and its derivatives involves complex chemical procedures. For instance, chiral triorganotin(IV) complexes have been prepared using (R)-(+)-Methylsuccinic acid as a foundational component. These complexes, characterized by various spectroscopic methods, reveal intricate network structures, showcasing the acid's versatility in forming metal–organic frameworks (Ma, Zhang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of (R)-(+)-Methylsuccinic acid has been closely analyzed through spectroscopic measurements, including infrared and Raman spectral analysis. These studies have indicated the presence of inter-molecular hydrogen bonding, a characteristic that significantly influences the compound's chemical behavior and interactions (Tonannavar, Chavan, & Yenagi, 2016).
Chemical Reactions and Properties
(R)-(+)-Methylsuccinic acid participates in various chemical reactions, contributing to the formation of complex structures with distinct properties. Its role in synthesizing triorganotin(IV) complexes highlights its reactivity and ability to bind with metals, forming structures with potential antitumor activities (Ma, Zhang, & Zhang, 2012).
Physical Properties Analysis
The physical properties of (R)-(+)-Methylsuccinic acid, such as its phase behavior and thermal characteristics, have been studied in the context of hydrogen bonded ferroelectric liquid crystals (HBFLC). These studies have provided insights into the compound's potential applications in photonic devices, showcasing how its physical properties can be tailored for specific applications (Subhasri et al., 2018).
Chemical Properties Analysis
The chemical properties of (R)-(+)-Methylsuccinic acid, such as its ability to form hydrogen bonds and contribute to the stabilization of complex molecular structures, have been explored through detailed theoretical and experimental analyses. These properties are crucial for understanding the compound's behavior in various chemical environments and its potential for creating novel materials (Subhasri et al., 2020).
Scientific Research Applications
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Pharmacological Applications
- Field : Pharmacology .
- Summary : Usnic acid is a well-studied lichen metabolite with several pharmacological activities, including antimicrobial, antitumor, antiviral, and antiparasitic properties .
- Methods : Research has driven the development of innovative alternatives, such as encapsulation in controlled release systems, an attractive tool for pharmaceutical nanotechnology . These systems allow the active ingredient to be released at the optimal yield speed and reduce the dosing regimen .
- Results : These systems are able to increase therapeutic efficacy by minimizing side effects .
-
Nanotechnology Applications
- Field : Nanotechnology .
- Summary : Usnic acid has been used in nanotechnology applications due to its various biological properties .
- Methods : Research has driven the development of innovative alternatives, such as encapsulation in controlled release systems . These systems allow the active ingredient to be released at the optimal yield speed and reduce the dosing regimen .
- Results : These systems are able to increase therapeutic efficacy by minimizing side effects .
-
Anti-Inflammatory Applications
- Field : Pharmacology .
- Summary : Usnic acid has anti-inflammatory properties .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The anti-inflammatory properties of usnic acid can potentially be used in the treatment of various inflammatory conditions .
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Antioxidant Applications
- Field : Pharmacology .
- Summary : Usnic acid has antioxidant properties .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The antioxidant properties of usnic acid can potentially be used in the treatment of various conditions caused by oxidative stress .
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Wound Healing Applications
- Field : Pharmacology .
- Summary : Usnic acid promotes wound healing .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The wound healing properties of usnic acid can potentially be used in the treatment of various types of wounds .
-
Cancer Research Applications
- Field : Oncology .
- Summary : Usnic acid is being studied for medical applications, especially in cancer research .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : Studies have found that usnic acid affects mitochondrial and lysosomal function in cancer cells .
-
Antimicrobial Applications
- Field : Microbiology .
- Summary : Usnic acid has antimicrobial properties against various bacteria, fungi and parasites .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The antimicrobial properties of usnic acid can potentially be used in the treatment of various microbial infections .
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Neuroprotective Applications
- Field : Neurology .
- Summary : Usnic acid has neuroprotective properties .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The neuroprotective properties of usnic acid can potentially be used in the treatment of various neurological conditions .
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Gastroprotective Applications
- Field : Gastroenterology .
- Summary : Usnic acid has gastroprotective properties .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The gastroprotective properties of usnic acid can potentially be used in the treatment of various gastrointestinal conditions .
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Cardioprotective Applications
- Field : Cardiology .
- Summary : Usnic acid has cardioprotective properties .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The cardioprotective properties of usnic acid can potentially be used in the treatment of various cardiovascular conditions .
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Cytoprotective Applications
- Field : Cell Biology .
- Summary : Usnic acid has cytoprotective properties .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The cytoprotective properties of usnic acid can potentially be used in the treatment of various conditions involving cell damage .
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Immunostimulatory Applications
- Field : Immunology .
- Summary : Usnic acid has immunostimulatory properties .
- Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
- Results : The immunostimulatory properties of usnic acid can potentially be used in the treatment of various conditions involving immune response .
Safety And Hazards
The safety data sheet for a similar compound, “®-(-)-Mandelic acid”, indicates that it causes serious eye damage . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention .
Future Directions
The catalytic reduction of carboxylic acid derivatives, such as “®-(+)-Methylsuccinic acid”, has witnessed a rapid development in recent years . These reactions are receiving increased attention in the context of upgrading bio-based feedstocks . Future research may focus on discovering cheaper and cleaner ways to produce platform molecules from renewable substrates .
properties
IUPAC Name |
(2R)-2-methylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAQHNMJWJLTG-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189937 | |
Record name | Butanedioic acid, methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Methylsuccinic acid | |
CAS RN |
3641-51-8 | |
Record name | (+)-Methylsuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3641-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, methyl-, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-Methylsuccinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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